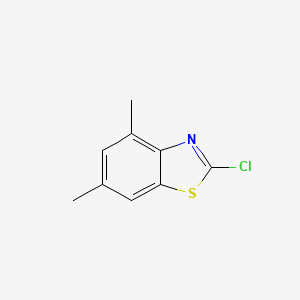

2-Chloro-4,6-dimethyl-1,3-benzothiazole

概要

説明

2-Chloro-4,6-dimethyl-1,3-benzothiazole is an aromatic heterocyclic compound with a benzothiazole core structure. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole typically involves the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature . Another method includes the reaction of 2-mercaptoaniline with acid chlorides, which results in the formation of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency, high yield, and eco-friendliness .

化学反応の分析

Types of Reactions

2-Chloro-4,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, dimethyl sulfoxide, and various aldehydes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include 2-substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-chloro-4,6-dimethyl-1,3-benzothiazole, as effective antimicrobial agents. Research indicates that these compounds exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that benzothiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, with new analogues showing improved potency compared to standard drugs .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that specific substitutions on the benzothiazole scaffold enhance inhibitory activity, making it a promising candidate for therapeutic development against Alzheimer's disease .

Agricultural Applications

Fungicidal Properties

this compound has been explored for its fungicidal properties. It acts as a biocide against various plant pathogens. Its application in crop protection formulations has shown effectiveness in controlling fungal diseases in crops, thereby improving yield and quality .

Material Science

Polymer Additives

In materials science, this compound serves as an additive in the production of polymers. Its incorporation can enhance thermal stability and mechanical properties of polymeric materials. The unique chemical structure allows for improved performance in applications requiring durable and heat-resistant materials .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

Table 2: Applications in Agricultural Products

作用機序

The mechanism of action of 2-Chloro-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Similar Compounds

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

4,6-Dimethyl-2-mercaptobenzothiazole: Similar structure but with a mercapto group instead of chlorine.

2-Chloro-6-methylbenzothiazole: Similar but with only one methyl group.

Uniqueness

2-Chloro-4,6-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

生物活性

Overview

2-Chloro-4,6-dimethyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly in antimicrobial, anticancer, and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring fused with a thiazole ring. The presence of chlorine and methyl substituents at specific positions contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial activity .

- The compound also demonstrates activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms:

- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by modulating cell signaling pathways .

- Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth and survival, making it a candidate for further drug development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

- Experimental models have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than conventional anti-inflammatory drugs .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Signal Transduction : It modulates signaling pathways related to cell proliferation and apoptosis by binding to specific receptors or enzymes.

Comparative Analysis

To better understand the efficacy of this compound compared to other similar compounds, the following table summarizes key findings from recent studies:

| Compound | MIC (µg/mL) | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 8 | Yes | Yes |

| Compound A (similar structure) | 15 | Moderate | No |

| Compound B (different structure) | 20 | Yes | Moderate |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various benzothiazoles highlighted that this compound showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential

In a series of experiments assessing the anticancer potential of benzothiazole derivatives, this compound was found to induce apoptosis in MCF-7 cells through activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

特性

IUPAC Name |

2-chloro-4,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUINEVXAOBICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365962 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80689-35-6 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。